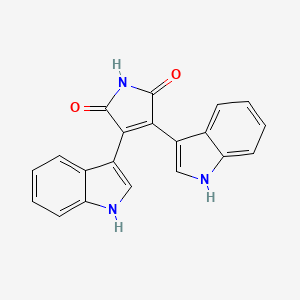

Bisindolylmaleimid IV

Übersicht

Beschreibung

Bisindolylmaleimid IV, auch bekannt als Arcyriarubin A, ist eine synthetische Verbindung, die zur Familie der Bisindolylmaleimide gehört. Diese Verbindung ist für ihre potente inhibitorische Aktivität gegenüber der Proteinkinase C bekannt, einer Familie von Enzymen, die an verschiedenen zellulären Prozessen beteiligt sind. This compound wurde ausgiebig auf seine biologischen Aktivitäten und potenziellen therapeutischen Anwendungen untersucht .

Wissenschaftliche Forschungsanwendungen

Bisindolylmaleimid IV hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung der Proteinkinase C und verwandte Signalwege zu untersuchen.

Biologie: this compound wird in Zellkulturstudien eingesetzt, um seine Auswirkungen auf zelluläre Prozesse wie Apoptose und Zellproliferation zu untersuchen.

Medizin: Diese Verbindung hat potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten, die mit einer dysregulierten Proteinkinase-C-Aktivität verbunden sind, wie z. B. Krebs und Herz-Kreislauf-Erkrankungen.

Industrie: This compound wird bei der Entwicklung neuer Medikamente und als Referenzverbindung in der pharmazeutischen Forschung verwendet .

Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch die Hemmung der Proteinkinase C aus. Es bindet an die katalytische Untereinheit der Proteinkinase C und konkurriert mit Adenosintriphosphat um die Bindungsstelle. Diese Hemmung verhindert die Phosphorylierung nachgeschalteter Ziele und moduliert so verschiedene zelluläre Prozesse. Zusätzlich wurde gezeigt, dass this compound die Proteinkinase A und die Replikation des humanen Cytomegalovirus hemmt .

Wirkmechanismus

Target of Action

Bisindolylmaleimide IV is a potent inhibitor of Protein Kinase C (PKC) . PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . Bisindolylmaleimide IV also inhibits Protein Kinase A (PKA) , but at much higher concentrations .

Mode of Action

Bisindolylmaleimide IV interacts with its targets by binding to the ATP-binding site of PKC, thereby inhibiting the phosphorylation process . This interaction results in the inhibition of PKC and PKA activities, which can lead to changes in various cellular processes controlled by these kinases .

Biochemical Pathways

The inhibition of PKC and PKA by Bisindolylmaleimide IV affects multiple biochemical pathways. For instance, it has been suggested that Bisindolylmaleimide IV may reverse the effects of high glucose levels on cardiac cells through the PKC/NF-κB/c-Fos pathway . This pathway is involved in the regulation of gene expression, cell growth, and apoptosis .

Pharmacokinetics

It is known that bisindolylmaleimide iv is cell-permeable , suggesting that it can readily cross cell membranes and reach its intracellular targets. The bioavailability of Bisindolylmaleimide IV is likely influenced by factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

The inhibition of PKC and PKA by Bisindolylmaleimide IV can lead to various molecular and cellular effects. For example, it has been shown to induce apoptosis and exhibit antiproliferative effects . Additionally, Bisindolylmaleimide IV is a potent, selective inhibitor of human cytomegalovirus (HCMV) replication in cell culture .

Biochemische Analyse

Biochemical Properties

Bisindolylmaleimide IV is a potent cell-permeable PKC inhibitor, with IC50 values ranging from 0.1 to 0.55 μM . It also inhibits protein kinase A (PKA) with IC50 values between 2 and 11.8 µM . The compound interacts with these enzymes, inhibiting their activity and thus affecting various biochemical reactions within the cell.

Cellular Effects

The effects of Bisindolylmaleimide IV on cells are largely due to its inhibitory action on PKC. It has been shown to induce apoptosis and exhibit antiproliferative effects . By inhibiting PKC, Bisindolylmaleimide IV can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Bisindolylmaleimide IV exerts its effects at the molecular level primarily through its interaction with PKC. It acts as a competitive inhibitor for the ATP-binding site of PKC . This inhibition of PKC can lead to changes in gene expression and enzyme activation or inhibition within the cell.

Temporal Effects in Laboratory Settings

The effects of Bisindolylmaleimide IV can change over time in laboratory settings. For instance, it has been shown to induce a conformational change and subcellular redistribution of Bax, a pro-apoptotic protein, from the cytosol to the mitochondria, resulting in the release of proapoptotic mediators .

Metabolic Pathways

Bisindolylmaleimide IV is involved in the PKC signaling pathway. By inhibiting PKC, it can affect the downstream signaling events and thus influence the metabolic flux or metabolite levels within the cell .

Subcellular Localization

The subcellular localization of Bisindolylmaleimide IV is likely to be influenced by its target, PKC. PKC is found in various compartments within the cell, including the cytoplasm and cell membrane . Therefore, Bisindolylmaleimide IV could potentially localize to these areas to exert its inhibitory effects on PKC.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Bisindolylmaleimid IV kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von N-benzylgeschütztem 2,3-Dibrommaleimid mit Indolderivaten in einer Mischung aus Tetrahydrofuran und Toluol. Diese Reaktion ergibt this compound in mittleren bis hohen Ausbeuten . Eine andere Methode beinhaltet die Reaktion von N-Methylindol-3-glyoxylamid mit Methylaarylacetaten in Gegenwart von Kalium-tert-butoxid in Tetrahydrofuran .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie die Reinigung durch Umkristallisation oder Chromatographie umfassen, um das gewünschte Produkt zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen

Bisindolylmaleimid IV unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können this compound in reduzierte Derivate umwandeln.

Substitution: Substitutionsreaktionen, insbesondere an den Indol-Einheiten, können zur Bildung verschiedener substituierter Derivate führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen können Reagenzien wie Halogene, Alkylierungsmittel und Acylierungsmittel beinhalten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Bisindolylmaleimid-Derivate, reduzierte Bisindolylmaleimid-Derivate und verschiedene substituierte Bisindolylmaleimid-Verbindungen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Bisindolylmaleimid I: Ein weiterer potenter Inhibitor der Proteinkinase C, jedoch mit unterschiedlicher Selektivität und Bindungseigenschaften.

Ruboxistaurin: Eine klinische Bisindolylmaleimid-Verbindung mit hoher Aktivität gegen Proteinkinase C-β.

Enzastaurin: Eine weitere klinische Bisindolylmaleimid-Verbindung mit potenter Proteinkinase-C-Hemmung

Einzigartigkeit

Bisindolylmaleimid IV ist einzigartig aufgrund seines spezifischen Hemmungsprofils gegenüber der Proteinkinase C und seiner Fähigkeit, die Proteinkinase A und die Replikation des humanen Cytomegalovirus zu hemmen. Seine strukturelle Flexibilität und das Potenzial für chemische Modifikationen machen es zu einer wertvollen Verbindung für die Entwicklung neuer Derivate mit einzigartigen biologischen Profilen .

Eigenschaften

IUPAC Name |

3,4-bis(1H-indol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O2/c24-19-17(13-9-21-15-7-3-1-5-11(13)15)18(20(25)23-19)14-10-22-16-8-4-2-6-12(14)16/h1-10,21-22H,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQYBRTASHMYDJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152324 | |

| Record name | Bisindolylmaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119139-23-0 | |

| Record name | Arcyriarubin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119139-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisindolylmaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119139230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisindolylmaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BISINDOLYLMALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBK3OO5K8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

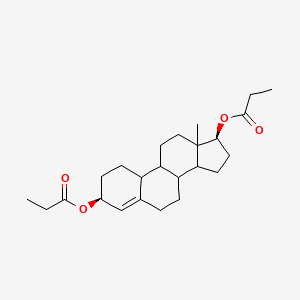

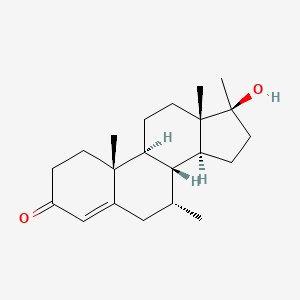

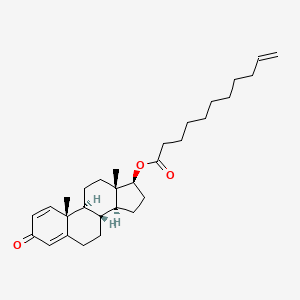

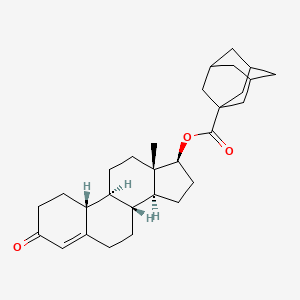

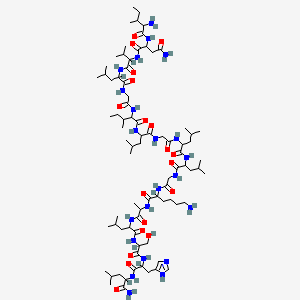

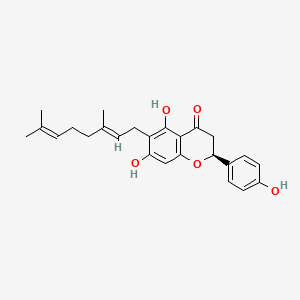

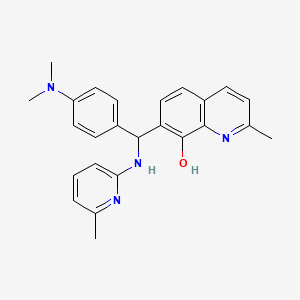

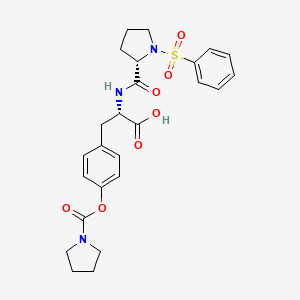

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.